molecular formula C7H14O3 B1618363 Methyl 2-hydroxyhexanoate CAS No. 68756-64-9

Methyl 2-hydroxyhexanoate

Cat. No. B1618363
CAS RN: 68756-64-9
M. Wt: 146.18 g/mol
InChI Key: IJQZYNRJICMGLS-UHFFFAOYSA-N
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Description

“Methyl 2-hydroxyhexanoate” is a chemical compound with the molecular formula C7H14O3 . It is also known by other names such as “2-Hydroxyhexanoate de méthyle” in French and “Methyl-2-hydroxyhexanoat” in German . The average mass of this compound is 146.184 Da and its monoisotopic mass is 146.094299 Da .

Scientific Research Applications

  • Biocatalysis and Biochemical Engineering :

    • Methyl 2-hydroxyhexanoate is used in biocatalysis, particularly in the production of β-oxo fatty acid methyl esters (FAMEs), which are significant in pharmaceuticals, vitamins, cosmetics, and dietary supplements. Enzymatic cascades using engineered P450 BM3 and cpADH5 in whole cell catalysis have shown enhanced production of hydroxy- and keto-FAMEs, including methyl 2-hydroxyhexanoate. This approach offers benefits like cofactor regeneration, omission of protein purification, and increased enzyme stability (Ensari et al., 2020).
  • Organic Synthesis and Chemical Engineering :

    • Methyl 2-hydroxyhexanoate is synthesized as part of processes to create banana volatiles and other complex organic compounds. One study demonstrated a 79% yield of (S)-2-pentyl (R)-3-hydroxyhexanoate, starting from methyl 3-oxohexanoate, using enzymatic reduction and transesterification (Kallergi et al., 2011).
  • Biopolymers and Materials Science :

    • The compound has applications in the biosynthesis of novel polyhydroxyalkanoate (PHA) copolymers. One study explored copolymerization with 3-hydroxy-2-methylbutyrate and 3-hydroxyhexanoate to produce new PHA materials. These materials displayed unique properties like low glass transition temperatures and no melting peak, showing potential for specialized applications (Furutate et al., 2017).
  • Biomedical Applications :

    • Methyl 2-hydroxyhexanoate plays a role in the differentiation of human bone marrow mesenchymal stem cells into nerve cells using polyhydroxyalkanoate scaffolds. Research in this area contributes to nerve tissue engineering and treatment of nerve injuries (Wang et al., 2010).

properties

IUPAC Name

methyl 2-hydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-3-4-5-6(8)7(9)10-2/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQZYNRJICMGLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20988457
Record name Methyl 2-hydroxyhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20988457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxyhexanoate

CAS RN

68756-64-9
Record name Methyl 2-hydroxyhexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68756-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-hydroxyhexanoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-hydroxyhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20988457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-hydroxyhexanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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